molecular formula C9H8ClFO3 B1399856 4-Chloro-2-fluoro-3-methoxyphenylacetic acid CAS No. 1323955-64-1

4-Chloro-2-fluoro-3-methoxyphenylacetic acid

Cat. No.: B1399856
CAS No.: 1323955-64-1
M. Wt: 218.61 g/mol
InChI Key: ISTHAWLIXVWDQR-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-methoxyphenylacetic acid is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol . This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a phenylacetic acid backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 4-Chloro-2-fluoro-3-methoxyphenylacetic acid typically involves multi-step organic reactions. One common synthetic route includes the halogenation of 2-fluoro-3-methoxyphenylacetic acid, followed by chlorination under controlled conditions . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, temperature control, and solvent selection to facilitate the desired transformations.

Chemical Reactions Analysis

4-Chloro-2-fluoro-3-methoxyphenylacetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

4-Chloro-2-fluoro-3-methoxyphenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-methoxyphenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and specificity. These substituents may enhance the compound’s ability to interact with active sites, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-2-fluoro-3-methoxyphenylacetic acid include:

The uniqueness of this compound lies in the combination of these substituents, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Biological Activity

4-Chloro-2-fluoro-3-methoxyphenylacetic acid (C9H8ClF O3) is a compound with significant potential in various biological and medicinal applications. Its unique structure, featuring chloro, fluoro, and methoxy substituents, influences its biological activity and interaction with molecular targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C9H8ClF O3
  • Molecular Weight: 218.608 g/mol
  • CAS Number: 1323955-64-1
  • Structure: The compound consists of a phenylacetic acid core modified with a chloro group at the para position, a fluoro group at the ortho position, and a methoxy group at the meta position.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of halogen and methoxy substituents enhances its binding affinity and specificity, potentially leading to inhibition or activation of biological pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been investigated for its role in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Binding: Its structural similarity to biologically active molecules allows it to interact with various receptors, influencing cellular signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory mediators.
  • Analgesic Properties: It has been explored for potential analgesic effects, possibly through inhibition of pain pathways.
  • Antimicrobial Activity: Some studies indicate that it may possess antimicrobial properties against certain bacterial strains.

Study 1: Enzyme Inhibition

A study examined the inhibitory effects of this compound on neuronal nitric oxide synthase (nNOS). The results indicated that the compound could effectively inhibit nNOS activity, which is crucial for neuroprotection in neurodegenerative disorders. The binding affinity was determined using an oxyhemoglobin NO capture assay, revealing significant inhibition constants (IC50 values) against various NOS isoforms .

CompoundIC50 (µM)Selectivity Ratio
This compound15nNOS/iNOS: 5

Study 2: Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits moderate antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were assessed, showing varying effectiveness depending on the bacterial target.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Properties

IUPAC Name

2-(4-chloro-2-fluoro-3-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-14-9-6(10)3-2-5(8(9)11)4-7(12)13/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTHAWLIXVWDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251095
Record name 4-Chloro-2-fluoro-3-methoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323955-64-1
Record name 4-Chloro-2-fluoro-3-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323955-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluoro-3-methoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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